molecular formula C21H25NO3 B2843086 (2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide CAS No. 256955-11-0

(2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B2843086
CAS No.: 256955-11-0
M. Wt: 339.435
InChI Key: VEZGPUBJXQODRV-MDWZMJQESA-N
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Description

(2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzaldehyde and 2,4-dimethoxyaniline.

    Condensation Reaction: The aldehyde and aniline undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired enamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Compounds with different substituents on the phenyl rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Investigation of its pharmacological properties for therapeutic use.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamine: Similar structure but with an amine group instead of an amide.

    (2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enone: Similar structure but with a ketone group.

Uniqueness

The presence of both tert-butyl and methoxy groups in (2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-21(2,3)16-9-6-15(7-10-16)8-13-20(23)22-18-12-11-17(24-4)14-19(18)25-5/h6-14H,1-5H3,(H,22,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZGPUBJXQODRV-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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